molecular formula C19H21N5O3S B284358 Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B284358
M. Wt: 399.5 g/mol
InChI Key: WJTGQIBXOKYUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. It may also have an effect on the immune system, helping to boost the body's natural defenses against cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. It may also have an effect on the immune system, helping to boost the body's natural defenses against cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have activity against certain types of cancer cells, making it a promising candidate for further research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a drug.

Future Directions

There are a number of future directions for research on Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of focus could be on identifying the specific enzymes that this compound inhibits, in order to better understand its mechanism of action. Additionally, further studies could be conducted to determine its efficacy as a treatment for various types of cancer and other diseases. Finally, research could be conducted to develop new synthesis methods for this compound, in order to make it more accessible for use in scientific research.

Synthesis Methods

The synthesis method for Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. The starting materials are sec-butyl bromoacetate, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and 1,2,4-triazolo[1,5-a]pyrimidin-2-ylamine. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.

Scientific Research Applications

Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, and may be useful in the development of new anticancer drugs. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

butan-2-yl 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21N5O3S/c1-3-11(2)27-18(26)14-12-7-4-5-8-13(12)28-17(14)22-16(25)15-21-19-20-9-6-10-24(19)23-15/h6,9-11H,3-5,7-8H2,1-2H3,(H,22,25)

InChI Key

WJTGQIBXOKYUCI-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C=CC=NC4=N3

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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